molecular formula C12H11F3N2 B2411499 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole CAS No. 1455716-35-4

2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole

Cat. No.: B2411499
CAS No.: 1455716-35-4
M. Wt: 240.229
InChI Key: YNJKYCQUQBUYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole is a synthetic organic compound featuring an imidazole ring core substituted with a methyl group and a 3-(trifluoromethyl)benzyl group. This structure incorporates a trifluoromethyl (CF3) group, a moiety of significant interest in modern medicinal chemistry due to its ability to profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties . The high electronegativity and lipophilicity of the CF3 group can enhance membrane permeability and improve binding affinity to target proteins . The imidazole scaffold is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metal ions, mimicking the histidine side chain in biological systems . This makes derivatives based on this structure valuable as key intermediates or building blocks in the synthesis of more complex, biologically active molecules . Researchers can explore this compound for developing novel ligands and probes, particularly in the design of potential enzyme inhibitors. The presence of the CF3 group attached to an aromatic system is a common feature in many FDA-approved drugs and investigational compounds targeting a range of diseases . This product is intended for research applications in laboratory settings only. 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c1-9-16-5-6-17(9)8-10-3-2-4-11(7-10)12(13,14)15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJKYCQUQBUYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method involves the reaction of a substituted benzylamine with a suitable imidazole precursor under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as lithiation followed by trapping with electrophiles to functionalize the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemistry

2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating advancements in synthetic chemistry.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances binding affinity, making it a candidate for further exploration in biochemical pathways.

Medicine

The compound has been investigated for various therapeutic properties:

  • Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.
  • Antifungal Properties: It exhibits potential against fungal infections.
  • Anticancer Effects: Research indicates possible applications in cancer treatment due to its ability to inhibit tumor growth .

Case Studies

  • Antimicrobial Studies:
    A study evaluated the antimicrobial properties of various imidazole derivatives, including 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research:
    In vitro studies on cancer cell lines showed that this compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The mechanism was attributed to its interaction with specific cellular receptors involved in cell proliferation .
  • Enzyme Inhibition:
    Research focused on the inhibition of certain enzymes implicated in disease pathways revealed that 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole could effectively modulate enzyme activity, suggesting its utility in drug design for conditions such as diabetes and hypertension.

Mechanism of Action

The mechanism of action of 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylimidazole
  • 2-Phenylimidazole
  • 4,5-Diphenylimidazole

Uniqueness

2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications compared to its analogs .

Biological Activity

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, substituted with a methyl group and a trifluoromethylphenyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The compound's unique structure enhances its lipophilicity and binding affinity, making it suitable for various biological applications. The trifluoromethyl group is particularly noteworthy as it can significantly influence the compound's pharmacokinetic properties.

The biological activity of 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological effects. The trifluoromethyl substitution increases the compound's selectivity and potency against various molecular targets.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Anticancer Exhibits cytotoxic effects against different cancer cell lines, promoting apoptosis.
Antimicrobial Demonstrates efficacy against various bacterial strains, including resistant strains.
Enzyme Inhibition Acts as an inhibitor for key enzymes involved in metabolic pathways, potentially affecting cancer progression.
Neuroprotective Effects Shows promise in modulating nitric oxide synthase, relevant for treating depression and anxiety.

Case Studies

  • Anticancer Activity
    A study explored the anticancer properties of 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 μM, suggesting that the compound effectively induces apoptosis in cancer cells through a dose-dependent mechanism.
  • Antimicrobial Efficacy
    In another investigation, the compound was tested against Mycobacterium tuberculosis strains. It exhibited an MIC of 0.625 μg/mL against the H37Rv strain, indicating strong antimicrobial activity that surpasses many existing treatments for tuberculosis.
  • Enzyme Inhibition Studies
    Research focusing on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune suppression in cancer, showed that derivatives of imidazole including this compound could inhibit IDO activity effectively. This inhibition could enhance anti-tumor immunity and improve therapeutic outcomes in cancer treatment.

Comparative Analysis

When compared to similar compounds like 1-methylimidazole and 2-phenylimidazole, 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole stands out due to its trifluoromethyl substitution which enhances its chemical stability and biological activity.

Compound Unique Feature Biological Activity
2-Methyl-1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazole Trifluoromethyl group enhancing lipophilicity and selectivityAnticancer, Antimicrobial
1-Methylimidazole Simple methyl substitutionModerate enzyme inhibition
2-Phenylimidazole Phenyl group providing some stabilityLimited anticancer efficacy

Q & A

Basic: What are the optimal synthetic routes for preparing 2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 2-methylimidazole with a benzyl halide derivative (e.g., 3-(trifluoromethyl)benzyl chloride) under basic conditions (K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO) at 60–80°C for 12–24 hours .
  • Step 2 : Purify the product via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) .
  • Validation : Elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical to verify the structure. For instance, the benzyl proton signals appear as a singlet at δ 5.2–5.4 ppm in ¹H NMR, while the trifluoromethyl group shows a characteristic ¹⁹F NMR peak at δ -62 to -65 ppm .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 58.7%, H: 4.2%, N: 10.1%) to confirm stoichiometry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the imidazole ring (δ 6.8–7.2 ppm) and benzyl substituents (δ 7.4–7.8 ppm for aromatic protons) .
    • IR : Confirm C-F stretches (1100–1200 cm⁻¹) and imidazole C=N vibrations (1600–1650 cm⁻¹) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced: What challenges arise in the regioselective functionalization of the imidazole core?

Methodological Answer:
Regioselective modification is complicated by the compound’s symmetry and competing reactivity at N1 vs. C2 positions. Strategies include:

  • Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids to selectively functionalize the benzyl group. For example, coupling with 2-bromobenzotrifluoride under Pd(PPh₃)₄ catalysis achieves >80% yield .
  • Protecting Groups : Temporarily block the imidazole N-H with a tert-butoxycarbonyl (Boc) group to direct reactions to the benzyl substituent .
  • Computational Guidance : DFT calculations predict electron density distribution, aiding in reaction site prioritization (e.g., Fukui indices for electrophilic attack) .

Advanced: How do crystallographic studies resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural assignment:

  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for structure solution, addressing challenges like twinning or disorder in the trifluoromethyl group. For example, anisotropic displacement parameters refine CF₃ orientation .
  • Validation : Check R-factor convergence (e.g., R₁ < 0.05) and validate hydrogen bonding networks (e.g., C-H⋯π interactions stabilizing the crystal lattice) .

Advanced: How can computational docking predict the biological activity of this compound?

Methodological Answer:

  • Target Selection : Dock the compound into active sites of enzymes (e.g., cytochrome P450 or kinases) using AutoDock Vina or Schrödinger Suite .
  • Pose Validation : Compare docking poses (e.g., binding energy < -7 kcal/mol) with known inhibitors. For example, the trifluoromethyl group may occupy hydrophobic pockets, while the imidazole engages in hydrogen bonding .
  • Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, re-evaluate force field parameters or solvent effects (explicit water vs. implicit models) .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Re-test the compound under uniform conditions (e.g., 10 µM concentration in HEK293 cells) to control variables like cell line specificity .
  • Metabolic Stability : Use LC-MS to assess compound degradation in vitro, which may explain discrepancies in IC₅₀ values .
  • SAR Studies : Systematically modify substituents (e.g., replacing CF₃ with Cl or OCH₃) to isolate contributions to activity .

Advanced: How is the compound’s stability under varying experimental conditions assessed?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .
  • Photostability : Expose to UV light (λ = 365 nm) for 24 hours and monitor degradation via HPLC. CF₃ groups generally enhance stability compared to nitro substituents .
  • pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS. Imidazole derivatives are prone to hydrolysis at extreme pH .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
  • Salt Formation : React with HCl or sodium acetate to form water-soluble salts. For example, protonation of the imidazole nitrogen increases solubility 10-fold .
  • Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) or cyclodextrin complexes to improve bioavailability .

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